molecular formula C18H20N2O4 B4922298 3-nitro-N-[4-(pentyloxy)phenyl]benzamide

3-nitro-N-[4-(pentyloxy)phenyl]benzamide

Cat. No. B4922298
M. Wt: 328.4 g/mol
InChI Key: NENSHKFOQNKILF-UHFFFAOYSA-N
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Description

3-nitro-N-[4-(pentyloxy)phenyl]benzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. PARP inhibitors have been extensively studied for their potential use in cancer therapy, particularly in the treatment of breast and ovarian cancers.

Mechanism of Action

The mechanism of action of 3-nitro-N-[4-(pentyloxy)phenyl]benzamide is through the inhibition of 3-nitro-N-[4-(pentyloxy)phenyl]benzamide enzymes. These enzymes play a crucial role in DNA repair, particularly in the repair of single-strand breaks. By inhibiting 3-nitro-N-[4-(pentyloxy)phenyl]benzamide enzymes, 3-nitro-N-[4-(pentyloxy)phenyl]benzamide prevents the repair of damaged DNA, leading to the death of cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-nitro-N-[4-(pentyloxy)phenyl]benzamide are primarily related to its role in inhibiting 3-nitro-N-[4-(pentyloxy)phenyl]benzamide enzymes. 3-nitro-N-[4-(pentyloxy)phenyl]benzamide inhibitors like 3-nitro-N-[4-(pentyloxy)phenyl]benzamide have been shown to be effective in inducing synthetic lethality in cancer cells, particularly in cells with defects in DNA repair pathways. This leads to the death of cancer cells while sparing normal cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-nitro-N-[4-(pentyloxy)phenyl]benzamide in lab experiments is its potency as a 3-nitro-N-[4-(pentyloxy)phenyl]benzamide inhibitor. This makes it an ideal compound for studying the role of 3-nitro-N-[4-(pentyloxy)phenyl]benzamide enzymes in DNA repair and cancer biology. However, one of the limitations of using 3-nitro-N-[4-(pentyloxy)phenyl]benzamide is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 3-nitro-N-[4-(pentyloxy)phenyl]benzamide and other 3-nitro-N-[4-(pentyloxy)phenyl]benzamide inhibitors. One area of research is the development of more potent and selective 3-nitro-N-[4-(pentyloxy)phenyl]benzamide inhibitors that can be used in cancer therapy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 3-nitro-N-[4-(pentyloxy)phenyl]benzamide inhibitors. Finally, the combination of 3-nitro-N-[4-(pentyloxy)phenyl]benzamide inhibitors with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active research.

Synthesis Methods

The synthesis of 3-nitro-N-[4-(pentyloxy)phenyl]benzamide is a complex process that involves several chemical reactions. One of the most common methods for synthesizing this compound is through the reaction of 4-(pentyloxy)aniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

3-nitro-N-[4-(pentyloxy)phenyl]benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to be effective in inhibiting the growth of breast and ovarian cancer cells, both in vitro and in vivo. 3-nitro-N-[4-(pentyloxy)phenyl]benzamide inhibitors like 3-nitro-N-[4-(pentyloxy)phenyl]benzamide work by preventing the repair of damaged DNA, which leads to the death of cancer cells.

properties

IUPAC Name

3-nitro-N-(4-pentoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-2-3-4-12-24-17-10-8-15(9-11-17)19-18(21)14-6-5-7-16(13-14)20(22)23/h5-11,13H,2-4,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENSHKFOQNKILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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